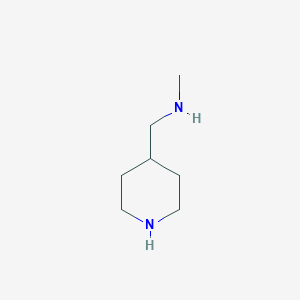

N-Methyl-1-(piperidin-4-YL)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

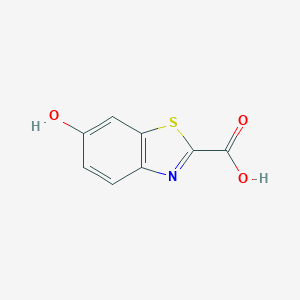

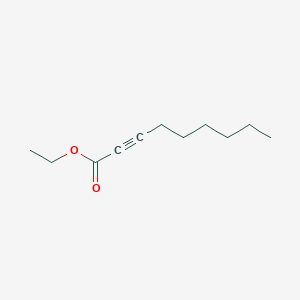

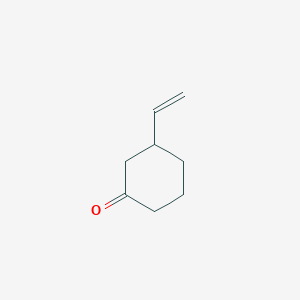

N-Methyl-1-(piperidin-4-yl)methanamine is a chemical compound that is structurally related to piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Derivatives of piperidine, such as those mentioned in the provided papers, are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines and related compounds can be reacted with allyltrimethylsilanes to yield substituted piperidines, as described in one of the studies . This method provides a pathway to create a diverse set of piperidine analogs, which can be further modified for different biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of one such derivative, revealing that the piperidine ring adopts a chair conformation, which is common for saturated six-membered rings. The geometry around certain atoms, such as the nitrogen and sulfur in the case of a nitro-benzenesulfonyl derivative, can be distorted from the ideal tetrahedral shape .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for the synthesis of pharmacologically active compounds. The reactions can include condensation with other functional groups, as well as substitutions that modify the core piperidine structure to enhance its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their drug-likeness. For example, one study reports a piperidine derivative with high solubility, metabolic stability, and Caco-2 penetration, indicating its potential as a drug candidate . These properties are often optimized to improve the pharmacokinetic profile of the compounds.

Relevant Case Studies

Several case studies have been reported where piperidine derivatives show promising biological activities. One derivative was identified as a "biased agonist" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity, and demonstrating potent antidepressant-like activity in vivo . Another study synthesized a series of piperidine-based ligands for the dopamine D2 receptor, with one compound showing high affinity and providing insights into the interaction with the receptor through computational studies .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Indole-Carboxamides

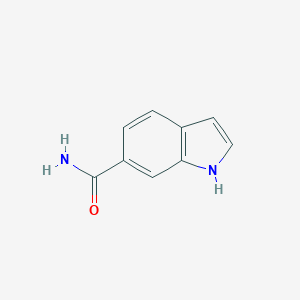

- Summary of Application: N-Methyl-1-(piperidin-4-YL)methanamine is used as a reagent in the synthesis of novel indole-carboxamides .

5. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)

- Summary of Application: N-Methyl-1-(piperidin-4-YL)methanamine is used in the synthesis of anti-metastatic inhibitors of Lysyl Oxidase (LOX), a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .

6. Synthesis of Functionalized Chemoselective Piperidine

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(piperidin-4-YL)methanamine | |

CAS RN |

126579-26-8 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)